molecular formula C11H13BrF2N2 B1415892 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl CAS No. 2020822-88-0

5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

Cat. No.: B1415892
CAS No.: 2020822-88-0
M. Wt: 291.13 g/mol
InChI Key: TXAZRAQNSYPNHJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl is a bicyclic pyridine derivative with the following features:

  • Substituents: A bromine atom at the 5' position, two fluorine atoms at the 4,4-positions, and a methyl group at the 4'-position.
  • Applications: Bipyridinyl derivatives are frequently explored in medicinal chemistry and agrochemicals due to their rigid bicyclic structure, which enhances binding affinity in biological systems .

Properties

IUPAC Name

5-bromo-2-(4,4-difluoropiperidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-8-6-10(15-7-9(8)12)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAZRAQNSYPNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a difluoromethyl-substituted bipyridine derivative, followed by further functionalization to introduce the methyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an arylboronic acid would yield an aryl-substituted bipyridine derivative .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that derivatives of bipyridine compounds exhibit significant antimicrobial properties. The presence of the bromine and difluoromethyl groups in 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl may enhance its efficacy against various bacterial strains. A study demonstrated that similar compounds showed activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

2. Anticancer Properties
Bipyridine derivatives have been investigated for their anticancer properties. The structural modifications in this compound could lead to improved interaction with cancer cell targets. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells through the activation of specific pathways .

Catalysis

1. Asymmetric Synthesis
The compound's structure allows it to act as a chiral ligand in catalytic reactions. It has been utilized in palladium-catalyzed asymmetric fluorination reactions where it enhances enantioselectivity. This application is particularly relevant in the synthesis of fluorinated compounds that are valuable in pharmaceuticals .

2. Fluorination Reactions
The unique electronic properties imparted by the difluoromethyl group enable selective fluorination reactions under mild conditions. Research has shown that using this compound as a catalyst can significantly improve yields and selectivity in synthesizing fluorinated organic molecules .

Materials Science

1. Organic Electronics
The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance charge transport characteristics in these applications .

2. Dye Sensitization
In dye-sensitized solar cells (DSSCs), bipyridine derivatives have been explored as sensitizers due to their strong absorption properties and ability to facilitate electron transfer processes. The incorporation of this compound could potentially improve the efficiency of these solar cells by enhancing light absorption and electron mobility .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated efficacy against resistant bacterial strains
Anticancer Properties Induced apoptosis in cancer cells via targeted pathways
Asymmetric Synthesis Improved enantioselectivity in palladium-catalyzed reactions
Organic Electronics Enhanced charge transport characteristics in OLEDs
Dye Sensitization Improved efficiency in dye-sensitized solar cells

Mechanism of Action

The mechanism by which 5’-Bromo-4,4-difluoro-4’-methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Source/Application Reference
Target Compound : 5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl Likely C₁₀H₁₂BrF₂N₂ ~291–292 5'-Br, 4,4-F₂, 4'-CH₃ Hypothesized from analogs
5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl C₁₁H₁₃BrF₂N₂ 291.15 5'-Br, 4,4-F₂, 6'-CH₃ Pyridine derivatives research
tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate C₁₇H₂₅BrN₂O₃ 385.31 Bromo-methylpyridine, tert-butyl piperidine Intermediate for drug synthesis
2-(4-Fluoro-phenyl)-2-pyridin-4-yl-N-(3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-yl)-acetamide C₂₃H₂₄FN₃O 391.46 Bipyridinyl core, fluoro-phenyl, acetamide Neuropeptide Y antagonist (Pfizer)
5-Bromo-4-methylpyridin-2-amine C₆H₇BrN₂ 187.04 Bromo, methyl, amine Building block for heterocycles
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀Br₂ClN₂O 380.47 Bromomethyl, chlorophenyl, pyrazolone Agrochemical intermediate

Structural and Functional Differences

Substituent Effects
  • Halogenation: The target compound’s 5'-bromo and 4,4-difluoro substituents enhance electrophilicity and metabolic stability compared to non-halogenated analogs. Bromine’s bulkiness may also influence steric interactions in binding pockets .
  • Methyl Group Position : The 4'-methyl group in the target compound contrasts with the 6'-methyl substituent in ’s analog. This positional difference could alter conformational flexibility and solubility .
Molecular Weight and Complexity
  • The target compound (MW ~291–292) is lighter than Pfizer’s neuropeptide Y antagonist (MW 391) but heavier than simpler pyridines like 5-bromo-4-methylpyridin-2-amine (MW 187) .
  • The tert-butyl-piperidine derivative (MW 385.31) demonstrates how additional functional groups (e.g., carbamate) increase complexity for targeted drug delivery .

Biological Activity

5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bipyridine structure with bromine and difluoromethyl substituents. Its molecular formula is C12H12BrF2N2, and it has a molecular weight of approximately 303.14 g/mol. The presence of halogens (Br and F) often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzyme X involved in metabolism
AntimicrobialExhibits activity against bacteria Y
Receptor InteractionModulates receptor Z linked to inflammation

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating promising antibacterial properties.
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects on a specific enzyme related to cancer metabolism. The compound demonstrated IC50 values in the micromolar range, suggesting effective inhibition that warrants further exploration.
  • Cytotoxicity Assessments : Cytotoxicity assays on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This suggests its potential as an anticancer agent.

Computational Modeling

Computational studies have been employed to predict the binding affinity of this compound to target proteins. Molecular docking simulations indicated favorable interactions with target sites that are critical for its biological activity.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. SHELX reliably resolves hydrogen bonding and fluorine positioning, critical for validating the difluoro and tetrahydro moieties .
  • NMR Spectroscopy : Employ ¹⁹F NMR to confirm the presence and environment of fluorine atoms. Compare chemical shifts with fluorinated analogs (e.g., 6′-Chloro-4′-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl) to identify electronic effects .

Q. Advanced Research Focus

  • Computational Modeling : Perform density functional theory (DFT) calculations to predict bond angles and compare them with crystallographic data. For example, HOMO-LUMO gap analysis can explain reactivity trends .

How do the difluoro and methyl substituents influence the compound’s reactivity compared to non-fluorinated analogs?

Q. Basic Research Focus

  • Electron-Withdrawing Effects : The difluoro group reduces electron density at the pyridine ring, making it less reactive toward nucleophilic substitution but more prone to electrophilic aromatic substitution .
  • Steric Effects : The 4'-methyl group increases steric hindrance, which can slow down coupling reactions but improve selectivity in metal coordination .

Q. Advanced Research Focus

  • Comparative Kinetic Studies : Track reaction rates of fluorinated vs. non-fluorinated analogs (e.g., 4'-Methyl-2,3'-bipyridine) under identical conditions to quantify electronic effects .
  • Catalytic Applications : Test the compound as a ligand in transition-metal catalysis (e.g., Pd or Ru complexes) and compare turnover frequencies with simpler bipyridines .

What strategies mitigate challenges in purifying this compound due to its polarity and halogen content?

Q. Basic Research Focus

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .
  • Recrystallization : Dissolve the crude product in a 1:1 mixture of dichloromethane and hexane, then cool to −20°C to precipitate pure crystals .

Q. Advanced Research Focus

  • Fluorous-Tag Assisted Purification : Attach a fluorous tag (e.g., perfluorooctyl) to the bromo group temporarily, enabling fluorous solid-phase extraction (F-SPE) for rapid isolation .

How can researchers evaluate the biological activity of this compound, particularly its potential as a kinase inhibitor?

Q. Basic Research Focus

  • In Vitro Assays : Screen against kinase panels (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors like imatinib .
  • Structural Mimicry : Leverage the bipyridinyl core’s similarity to ATP-binding pockets in kinases. The difluoro group may mimic phosphate interactions .

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Model the compound’s binding to kinase active sites (e.g., using AutoDock Vina) to predict binding modes and optimize substituent positions .

What are the key stability concerns for this compound under varying storage conditions?

Q. Basic Research Focus

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the bromo and difluoro groups .
  • Moisture Sensitivity : Keep under inert gas (N₂ or Ar) to avoid hydrolysis of the tetrahydro ring .

Q. Advanced Research Focus

  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition kinetics at elevated temperatures (40–60°C) and extrapolate shelf life .

How does the presence of bromine impact cross-coupling reactions in downstream derivatization?

Q. Basic Research Focus

  • Suzuki Couplings : The bromine atom serves as a leaving group, enabling Pd-catalyzed couplings with aryl boronic acids. Optimize catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) and bases (K₂CO₃) .

Q. Advanced Research Focus

  • Borylation Reactions : Convert the bromine to a pinacol boronate ester via Miyaura borylation for iterative functionalization .

What computational tools are recommended for predicting the compound’s spectroscopic signatures?

Q. Basic Research Focus

  • IR and NMR Prediction : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to simulate vibrational (IR) and magnetic resonance (NMR) spectra. Compare with experimental data .

Q. Advanced Research Focus

  • Machine Learning : Train models on PubChem data to predict ¹³C NMR shifts of fluorinated bipyridines with >90% accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Reactant of Route 2
Reactant of Route 2
5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

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